Cas no 985-11-5 (Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1))
![Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1) structure](https://ja.kuujia.com/scimg/cas/985-11-5x500.png)
Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1) 化学的及び物理的性質
名前と識別子
-
- Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1)
- 1-(3,4-diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
- 985-11-5
- NS00042564
- 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
-
- MDL: MFCD15147546
- インチ: InChI=1S/C24H33NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3;1H
- InChIKey: UFMDADDQBPEVKZ-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OCC)OCC)OCC.[Cl-]
計算された属性
- せいみつぶんしりょう: 435.21800
- どういたいしつりょう: 435.218
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 10
- 複雑さ: 462
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.5Ų
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 53.53000
- LogP: 2.25790
Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB415835-1 g |
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
985-11-5 | 1 g |
€239.00 | 2023-07-19 | ||
abcr | AB415835-10g |
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride; . |
985-11-5 | 10g |
€1037.00 | 2025-02-18 | ||
abcr | AB415835-5g |
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride; . |
985-11-5 | 5g |
€637.00 | 2025-02-18 | ||
abcr | AB415835-5 g |
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
985-11-5 | 5 g |
€656.50 | 2023-07-19 | ||
abcr | AB415835-500 mg |
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
985-11-5 | 500MG |
€195.40 | 2023-02-19 | ||
abcr | AB415835-10 g |
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
985-11-5 | 10 g |
€1,074.00 | 2023-07-19 | ||
abcr | AB415835-500mg |
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride; . |
985-11-5 | 500mg |
€205.00 | 2025-02-18 | ||
abcr | AB415835-1g |
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride; . |
985-11-5 | 1g |
€237.00 | 2025-02-18 |
Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1) 関連文献
-
1. Behaviour of [Ru2(CO)4({μ-MeCO2-O,O′)2(PBun 3)2] in the presence of hydrogen: synthesis and X-ray structure of polynuclear ruthenium carbonyl hydrides containing an encapsulated phosphide ligandPiero Frediani,Mario Bianchi,Antonella Salvini,Franco Piacenti,Sandra Lanelli,Mario Nardelli 3)2] in the presence of hydrogen: synthesis and X-ray structure of polynuclear ruthenium carbonyl hydrides containing an encapsulated phosphide ligand. Piero Frediani Mario Bianchi Antonella Salvini Franco Piacenti Sandra Lanelli Mario Nardelli J. Chem. Soc. Dalton Trans. 1990 1705
-
Ragnar Larsson,S. F. Mason,B. J. Norman J. Chem. Soc. A 1966 301
Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1)に関する追加情報
Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1) (CAS No. 985-11-5): A Comprehensive Overview
The compound Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, when combined with hydrochloride in a 1:1 ratio, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This introduction delves into the structural characteristics, pharmacological properties, and emerging applications of this compound, emphasizing its relevance in contemporary research.
The chemical structure of Isoquinoline serves as the backbone for this compound. Isoquinoline itself is a heterocyclic aromatic organic compound characterized by a benzene ring fused to a pyridine ring. The presence of diethoxy groups at the 6 and 7 positions enhances its solubility and stability, making it a versatile intermediate in synthetic chemistry. The substitution at the 1-position with a (3,4-diethoxyphenyl)methyl group introduces additional complexity and functionality, which can be exploited for various biological activities.
The hydrochloride salt form of this compound improves its bioavailability and crystallinity, making it more suitable for pharmaceutical applications. This salt form is particularly important in drug development, as it ensures better solubility in water-based solutions and enhances the compound's pharmacokinetic properties. The 1:1 stoichiometry between the base and the hydrochloride ion indicates a well-defined and stable salt formation.
In recent years, there has been growing interest in isoquinoline derivatives due to their diverse biological activities. Research has shown that these compounds exhibit properties such as anti-inflammatory, anticancer, and antimicrobial effects. The specific substitution pattern in Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1) makes it an intriguing candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The aromatic system of isoquinoline allows for easy modifications at various positions, enabling chemists to tailor the molecule for specific biological targets. For instance, studies have demonstrated that certain isoquinoline derivatives can inhibit enzymes involved in cancer cell proliferation. The diethoxy groups at the 6 and 7 positions may play a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding affinity to biological targets.
Moreover, the presence of the (3,4-diethoxyphenyl)methyl group adds another layer of complexity to the compound's structure. This moiety can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. Such interactions are critical for achieving high selectivity and efficacy in drug design. Recent computational studies have suggested that this substitution pattern may enhance binding affinity to certain protein receptors.
The pharmacological profile of this compound has been explored in several preclinical studies. These studies have highlighted its potential as an anti-inflammatory agent by demonstrating its ability to suppress inflammatory cytokine production in vitro. Additionally, preliminary animal models have shown promising results regarding its anti-cancer properties. The ability of this compound to inhibit tumor growth without significant toxicity makes it an attractive candidate for further development.
From a synthetic chemistry perspective, Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1) is an excellent example of how structural modifications can enhance molecular properties. The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include functional group transformations such as etherification and salt formation.
The development of efficient synthetic routes is crucial for scaling up production and conducting large-scale studies. Researchers have employed various catalytic systems and green chemistry principles to optimize these processes while minimizing environmental impact. Such advancements are essential for ensuring sustainable drug development practices.
The analytical characterization of this compound is equally important for confirming its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy、high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are routinely used to verify its structure and assess its quality. These analytical methods provide detailed information about the molecular structure and help ensure that the compound meets pharmaceutical standards.
In conclusion,Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-,hydrochloride(1:1) represents a promising molecule with significant potential in pharmaceutical research。 Its unique structural features,combined with its demonstrated biological activities,make it an attractive candidate for further exploration。 As research continues to uncover new applications for isoquinoline derivatives,this compound is likely to play an important role in future drug development efforts。
985-11-5 (Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride(1:1)) 関連製品
- 6873-13-8(Phellodendrine)
- 6817-41-0(Isoliensinine)
- 2292-16-2(Neferine)
- 70553-76-3(Daurisoline)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 2586-96-1(Liensinine)
- 524-17-4(Dauricine)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 146763-55-5(N-Desmethyldauricine)
- 2202-17-7((-)-O-Methyldauricine)
